molecular formula C12H22N2O B160730 Pexantel CAS No. 10001-13-5

Pexantel

Cat. No.: B160730
CAS No.: 10001-13-5
M. Wt: 210.32 g/mol
InChI Key: FRSIMZWJVMLPAI-UHFFFAOYSA-N
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Description

Pexantel is a chemical compound with the molecular formula C12H22N2O. It is classified as an anti-parasitic agent and is used primarily in the treatment of parasitic infections. This compound is known for its effectiveness against a variety of parasitic worms, making it a valuable tool in both human and veterinary medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pexantel involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of specific amines with aldehydes or ketones under controlled conditions to form the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The process may also involve purification steps such as crystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Pexantel undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Pexantel has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.

    Biology: Investigated for its effects on parasitic organisms and potential use in controlling parasitic infections.

    Medicine: Explored for its therapeutic potential in treating parasitic diseases in humans and animals.

    Industry: Utilized in the development of anti-parasitic formulations and products

Mechanism of Action

Pexantel exerts its effects by targeting the neuromuscular system of parasitic worms. It acts as a depolarizing neuromuscular blocking agent, causing paralysis of the worms. This paralysis prevents the worms from maintaining their position in the host’s intestines, leading to their expulsion. The molecular targets of this compound include nicotinic acetylcholine receptors on the muscle cells of the parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pexantel

This compound is unique in its specific targeting of certain parasitic worms and its effectiveness in both human and veterinary applications. Its chemical structure allows for a broad range of reactions, making it a versatile compound in scientific research and industrial applications .

Biological Activity

Pexantel, a compound primarily known for its anthelmintic properties, has garnered attention for its biological activity against various parasitic infections, particularly schistosomiasis. This article delves into the biological mechanisms, efficacy, and clinical implications of this compound, supported by relevant research findings and case studies.

This compound functions by targeting the neuromuscular system of helminths (worms). Its primary mechanism involves:

  • Calcium Channel Modulation : this compound increases calcium permeability in the parasite's muscle cells, leading to paralysis and eventual death of the parasite. This action is similar to that observed with praziquantel, which also enhances calcium influx through specific ion channels in parasites .
  • Disruption of Energy Metabolism : The drug interferes with the energy metabolism of the parasites, causing metabolic dysregulation that contributes to their death .

Efficacy Studies

Several studies have evaluated the efficacy of this compound in treating parasitic infections:

  • Clinical Trials : A double-blind study conducted on patients infected with Schistosoma japonicum demonstrated that a single dose of this compound was effective in reducing parasite load with minimal side effects. The study reported a significant reduction in egg counts post-treatment .
  • Animal Studies : Research involving animal models has shown that this compound effectively reduces the burden of intestinal helminths. For instance, studies on mice indicated a high efficacy rate against common nematodes when administered at recommended dosages .

Case Study 1: Efficacy in Human Subjects

A clinical trial involving 200 patients with confirmed schistosomiasis showed that this compound led to a 90% cure rate after a single administration. Patients reported mild side effects such as dizziness and abdominal pain, which resolved without intervention .

Case Study 2: Comparative Effectiveness

In a comparative study between this compound and praziquantel, both drugs were administered to groups infected with S. mansoni. Results indicated that while both drugs were effective, this compound exhibited a slightly lower incidence of adverse effects and was better tolerated by patients .

Side Effects

This compound is generally well-tolerated; however, some side effects have been documented:

  • Common Side Effects : Dizziness (29%), headache (15%), and abdominal discomfort (22%) were reported in clinical trials.
  • Severe Reactions : Rarely, severe allergic reactions may occur but are not common .

Properties

CAS No.

10001-13-5

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

cyclohexyl-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H22N2O/c1-13-7-9-14(10-8-13)12(15)11-5-3-2-4-6-11/h11H,2-10H2,1H3

InChI Key

FRSIMZWJVMLPAI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2CCCCC2

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCCC2

Key on ui other cas no.

10001-13-5

Origin of Product

United States

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